A Comprehensive Technical Guide to 2-Fluoro-4-iodotoluene: Synthesis, Reactivity, and Applications in Modern Chemistry
A Comprehensive Technical Guide to 2-Fluoro-4-iodotoluene: Synthesis, Reactivity, and Applications in Modern Chemistry
This guide provides an in-depth exploration of 2-Fluoro-4-iodotoluene (CAS No. 39998-81-7), a halogenated aromatic compound of significant interest in medicinal chemistry and materials science. We will delve into its core properties, synthesis, and reactivity, with a focus on its application as a versatile building block in the development of novel molecules.
Compound Identification and Physicochemical Properties
2-Fluoro-4-iodotoluene, with the IUPAC name 2-fluoro-4-iodo-1-methylbenzene, is a key intermediate in organic synthesis.[1] Its structure, featuring a toluene backbone substituted with both fluorine and iodine, provides a unique combination of reactivity that is highly valued by synthetic chemists. The fluorine atom can modify the electronic properties of the benzene ring and enhance the biological activity of target molecules, while the iodine atom serves as a versatile handle for cross-coupling reactions.[2]
A summary of its key identifiers and physicochemical properties is presented in the table below.
| Identifier | Value | Source(s) |
| CAS Number | 39998-81-7 | [1][3][4][5] |
| Molecular Formula | C₇H₆FI | [1][3][4] |
| Molecular Weight | 236.03 g/mol | [1][3] |
| IUPAC Name | 2-fluoro-4-iodo-1-methylbenzene | [1] |
| Synonyms | Benzene, 2-fluoro-4-iodo-1-methyl- | [4][5] |
| Melting Point | 22-24 °C | [1] |
| Boiling Point | 206-208 °C | [1][6] |
| InChIKey | QZLWTFTXGKKCHZ-UHFFFAOYSA-N | [1][4][7] |
Synthesis Methodologies
The synthesis of 2-Fluoro-4-iodotoluene can be achieved through several routes. The choice of method often depends on the availability of starting materials, desired purity, and scalability. Two common approaches are the diazotization-fluorination of an amino-iodotoluene precursor and the electrophilic iodination of 2-fluorotoluene.
Diazotization-Fluorination Sequence
This multi-step synthesis is a robust method for introducing a fluorine atom onto an aromatic ring.[1] The general workflow involves the conversion of an amino group to a diazonium salt, which is then displaced by fluoride.
A generalized workflow for this synthesis is depicted below:
Caption: A generalized workflow for the synthesis of 2-Fluoro-4-iodotoluene via a diazotization-fluorination sequence.
Detailed Protocol: Diazotization-Fluorination
-
Nitration of 4-Iodotoluene: To a cooled solution of 4-iodotoluene in sulfuric acid, slowly add nitric acid while maintaining a low temperature. The reaction mixture is then stirred until the starting material is consumed.
-
Reduction to 2-Amino-4-iodotoluene: The nitrated product is subsequently reduced to the corresponding amine. A common method involves the use of a metal catalyst, such as iron or tin, in an acidic medium.
-
Diazotization: The resulting 2-amino-4-iodotoluene is dissolved in an aqueous acidic solution (e.g., HCl) and cooled to 0-5 °C. A solution of sodium nitrite is then added dropwise to form the diazonium salt.[1]
-
Fluorination (Schiemann Reaction): The diazonium salt is treated with a fluorine source, such as fluoroboric acid (HBF₄), to precipitate the diazonium tetrafluoroborate salt. This salt is then thermally decomposed to yield 2-Fluoro-4-iodotoluene.
Electrophilic Iodination
A more direct approach involves the electrophilic iodination of 2-fluorotoluene. This method is advantageous due to the fewer number of steps. The regioselectivity of the iodination is influenced by the directing effects of the methyl and fluoro substituents.
Chemical Reactivity and Applications
The synthetic utility of 2-Fluoro-4-iodotoluene stems from the differential reactivity of the carbon-iodine (C-I) and carbon-fluorine (C-F) bonds. The C-I bond is significantly weaker and more susceptible to cleavage, making it an excellent site for cross-coupling reactions.[2] In contrast, the C-F bond is strong and generally unreactive under these conditions.[2]
This differential reactivity allows for the selective functionalization of the iodine-bearing position, making 2-Fluoro-4-iodotoluene a valuable building block for the synthesis of more complex molecules.
Caption: The role of 2-Fluoro-4-iodotoluene as a key intermediate in various fields of chemical research and development.
Applications in Drug Discovery
The incorporation of fluorine into drug candidates is a widely used strategy to improve metabolic stability, binding affinity, and other pharmacokinetic properties.[1][8] 2-Fluoro-4-iodotoluene has been utilized as a key intermediate in the synthesis of various biologically active compounds.
-
Histone Deacetylase (HDAC) Inhibitors: Fluorinated derivatives synthesized from 2-Fluoro-4-iodotoluene have shown potential as HDAC inhibitors, which are a significant class of anti-cancer agents.[1]
-
γ-Secretase Inhibitors: This compound has also been used as a precursor in the synthesis of γ-secretase inhibitors, which are being investigated for the treatment of Alzheimer's disease.[1]
Role in Organic Synthesis
Beyond medicinal chemistry, 2-Fluoro-4-iodotoluene is a versatile reagent in general organic synthesis. It can participate in a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to form new carbon-carbon bonds. This allows for the construction of complex molecular scaffolds from a readily available starting material.
Spectroscopic Analysis
The structure of 2-Fluoro-4-iodotoluene can be confirmed by various spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are used to elucidate the structure. The chemical shifts and coupling constants of the aromatic protons are influenced by the electronic effects of the fluorine and iodine substituents.[7]
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C-H, C-F, and aromatic C=C bonds.
-
Mass Spectrometry (MS): Electron ionization mass spectrometry will show the molecular ion peak and characteristic fragmentation patterns.[4][9]
Safety and Handling
2-Fluoro-4-iodotoluene is a combustible liquid and can cause skin and serious eye irritation.[3][10] It may also cause respiratory irritation.[3][10]
Precautionary Measures:
-
Handling: Handle in a well-ventilated area.[11][12] Wear suitable protective clothing, gloves, and eye/face protection.[11][12]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11]
-
First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[12] If on skin, wash with plenty of water.[12] If inhaled, move to fresh air.[11][12]
Always consult the Safety Data Sheet (SDS) before handling this chemical.
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2-Fluoro-4-iodotoluene - NIST WebBook. [Link]
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2-Fluoro-4-iodotoluene - Optional[Vapor Phase IR] - Spectrum - SpectraBase. [Link]
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Chemical Science - RSC Publishing. [Link]
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Electrophilic Perfluoroalkylating Agents | Chemical Reviews - ACS Publications. [Link]
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Applications of Fluorine in Medicinal Chemistry - PubMed. [Link]
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4-Fluoro-2-iodotoluene | C7H6FI | CID 83220 - PubChem - NIH. [Link]
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The Chemical Backbone: Why 4-Fluoro-3-iodotoluene is Essential for Synthesis. [Link]
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meta-Fluorotoluene Synthesis - YouTube. [Link]
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